molecular formula C11H9N3O B13874481 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile

6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile

Cat. No.: B13874481
M. Wt: 199.21 g/mol
InChI Key: QEIPMTPUFNQFQO-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridines with carbonyl derivatives . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of a functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

6-methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-7-8(5-12)6-13-9-3-4-10(15-2)14-11(7)9/h3-4,6H,1-2H3

InChI Key

QEIPMTPUFNQFQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1C#N)C=CC(=N2)OC

Origin of Product

United States

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